molecular formula C8H3F4NO B1401338 4-Fluoro-2-(trifluoromethoxy)benzonitrile CAS No. 1323966-32-0

4-Fluoro-2-(trifluoromethoxy)benzonitrile

Cat. No. B1401338
M. Wt: 205.11 g/mol
InChI Key: HGQQVVYULDWWOU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzonitrile is a clear light yellow liquid . It is used as a pharmaceutical intermediate and also for the synthesis of diphenylthioethers .


Synthesis Analysis

This compound serves as an intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne . A related compound, 4-fluoro-2-nitro-benzonitrile, can be synthesized by heating it with HBr .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-(trifluoromethoxy)benzonitrile is C8H3F4NO . The InChI code is 1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H .


Chemical Reactions Analysis

As a pharmaceutical intermediate, this compound is used in the synthesis of various other compounds . It participates in the nickel-catalyzed arylcyanation reaction of 4-octyne .


Physical And Chemical Properties Analysis

This compound is a clear light yellow liquid . It is insoluble in water but almost transparent in methanol . The molecular weight is 205.11 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-Fluoro-2-(trifluoromethoxy)benzonitrile is used as an intermediate in various chemical syntheses. For instance, it is involved in the synthesis of bicalutamide, an antiandrogen drug for prostate cancer treatment, through a process that includes bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).

Chemical Modification and Derivative Formation

  • The compound is also pivotal in the iodination process under continuous flow conditions, highlighting its role in creating chemically modified derivatives such as 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile (Dunn et al., 2018).
  • It is involved in the photocatalytic generation of fluorophosgene, an electrophilic intermediate, demonstrating its utility in the preparation of carbonates, carbamates, and urea derivatives (Petzold et al., 2018).

Structural and Conformational Analysis

  • 4-Fluoro-2-(trifluoromethoxy)benzonitrile has been the subject of structural and conformational studies using techniques like gas electron diffraction and quantum chemical calculations. These studies are crucial in understanding its geometric structure and conformational properties, which are essential for its applications in various chemical reactions (Shishkov et al., 2004).

Development of Fluorinating Agents

  • Research on N-F fluorinating agents, which are important for introducing fluorine into organic compounds, often involves compounds like 4-fluoro-2-(trifluoromethoxy)benzonitrile. Such studies are significant in the field of organic chemistry, especially for creating fluorinated molecules with potential applications in medicine and agriculture (Umemoto et al., 2021).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection and ensuring adequate ventilation. It is advised to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is classified as Acute Tox. 4 Oral according to the hazard classifications .

properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQVVYULDWWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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